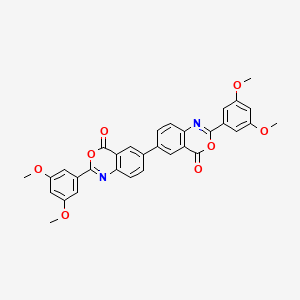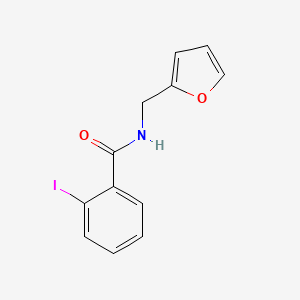![molecular formula C19H19N3O2 B5077963 N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5077963.png)
N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a phenyl group, and a pyrazol-4-yl group, all connected by a central ethanamine group . The compound is likely to have interesting chemical properties due to the presence of these functional groups.
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed C-N cross-coupling reactions . For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles involved a Pd-catalyzed C-N cross-coupling . The starting material, 2-(1,3-benzodioxol-5-yl)acetonitrile, was condensed with bis(2-chloroethyl) ether to give a tetrahydro-2H-pyran-4-carbonitrile derivative, which was then reduced with lithium tetrahydroaluminate to yield the key intermediate product .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group is a cyclic structure containing an oxygen atom, while the phenyl and pyrazol-4-yl groups are aromatic rings . The ethanamine group connects these rings together. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the functional groups. For example, the 1,3-benzodioxol-5-yl group might undergo reactions involving the opening of the dioxole ring . The phenyl and pyrazol-4-yl groups might participate in electrophilic aromatic substitution reactions. The ethanamine group could be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,3-benzodioxol-5-yl, phenyl, and pyrazol-4-yl groups could contribute to its polarity and solubility. The compound’s molecular weight can be estimated based on its formula .Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-20-11-15-12-22(16-6-4-3-5-7-16)21-19(15)14-8-9-17-18(10-14)24-13-23-17/h3-10,12,20H,2,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNLQVGXNBETBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-5-(2,5-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one](/img/structure/B5077887.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5077897.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-methylthiourea](/img/structure/B5077905.png)
![4-(3-acetylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5077907.png)
![ethyl 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5077912.png)
![4-(4-ethoxyphenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5077920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5077926.png)
![2-(4-chlorophenoxy)-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5077932.png)
![9-acetyl-14-phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B5077939.png)
![5-(1-{[4-(diethylamino)-1-methylbutyl]amino}ethylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5077955.png)
![2-bromo-N-[5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5077957.png)


